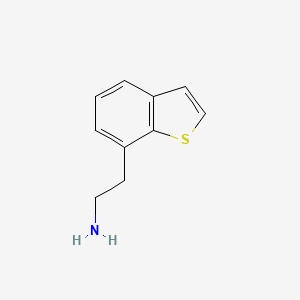

2-(1-Benzothiophen-7-YL)ethan-1-amine

Description

Properties

Molecular Formula |

C10H11NS |

|---|---|

Molecular Weight |

177.27 g/mol |

IUPAC Name |

2-(1-benzothiophen-7-yl)ethanamine |

InChI |

InChI=1S/C10H11NS/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5,7H,4,6,11H2 |

InChI Key |

ROTYVEPGGAXQMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)CCN)SC=C2 |

Origin of Product |

United States |

Preparation Methods

Overview:

This approach involves the generation of benzothiophene derivatives through aryne chemistry, followed by functionalization at the 7-position and subsequent amination to yield the target compound.

Step-by-step Process:

c. Functionalization at the 7-Position:

- The benzothiophene core is then selectively functionalized at the 7-position through electrophilic substitution or metal-catalyzed cross-coupling, depending on the desired substitution pattern.

d. Introduction of the Ethan-1-amine Moiety:

- The benzothiophene derivative bearing a suitable leaving group (e.g., halide or activated ester) at the 7-position undergoes nucleophilic substitution with ammonia or primary amines under reflux conditions.

- Alternatively, reductive amination strategies can be employed if a carbonyl precursor is available.

Research Findings and Data:

- The aryne approach allows for high regioselectivity and functional group tolerance, enabling the synthesis of diverse benzothiophene derivatives.

- The reaction mechanism involves nucleophilic attack of sulfur on the aryne, followed by ring closure and protonation, as supported by isotope labeling studies.

Direct Synthesis via Benzothiophene Core Construction and Subsequent Amination

Overview:

This method involves constructing the benzothiophene core through cyclization reactions, followed by installation of the aminoethyl group at the 7-position.

Step-by-step Process:

b. Functionalization at the 7-Position:

- The benzothiophene core is selectively halogenated at the 7-position using electrophilic halogenation agents (e.g., N-bromosuccinimide).

- The halogenated intermediate then undergoes nucleophilic substitution with aminoethyl reagents (e.g., ethylenediamine derivatives).

-

- The aminoethyl group is introduced via nucleophilic substitution or reductive amination, depending on the precursor functionalities.

Research Findings:

- This route benefits from well-established aromatic substitution protocols and allows for precise placement of the amino group.

Alternative Route: Multi-step Functionalization of Benzothiophene Derivatives

Notes on Optimization and Purification

-

- Elevated temperatures (~100–110°C) are optimal for aryne generation.

- Use of polar aprotic solvents such as tetrahydrofuran or dioxane enhances solubility and reaction rates.

- Excess alkynyl sulfides or halogenating agents improve yields.

-

- Crude products are typically purified via column chromatography using silica gel and appropriate solvent systems (e.g., hexane/ethyl acetate).

- Recrystallization from suitable solvents (e.g., ethyl acetate) yields high-purity compounds.

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzothiophen-7-YL)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Substituted benzothiophenes

Scientific Research Applications

2-(1-Benzothiophen-7-YL)ethan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Benzothiophen-7-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The substituent on the ethylamine backbone significantly influences physicochemical and biological properties. Key analogues include:

Key Comparisons :

- Electronic Effects : The benzothiophene group in the target compound is electron-rich due to sulfur’s lone pairs, contrasting with the electron-withdrawing nitro group in 2-(4-nitrophenyl)ethan-1-amine. This difference may influence reactivity in coupling reactions or interactions with biological targets.

- Steric Profile : The planar benzothiophene moiety may impose steric constraints distinct from bulkier substituents like piperazine ().

Biological Activity

2-(1-Benzothiophen-7-YL)ethan-1-amine is an organic compound notable for its unique structural features, including a benzothiophene moiety attached to an ethanamine group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : CHNS

- Molecular Weight : 177.27 g/mol

- IUPAC Name : 2-(1-benzothiophen-7-yl)ethanamine

- Canonical SMILES : C1=CC2=C(C(=C1)CCN)SC=C2

Biological Activity Overview

Research indicates that 2-(1-benzothiophen-7-YL)ethan-1-amine exhibits several biological activities:

- Antimicrobial Activity : The compound shows significant potential against various microbial strains, suggesting its utility in developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and others, demonstrating micromolar activity.

The mechanism by which 2-(1-benzothiophen-7-YL)ethan-1-amine exerts its biological effects involves interactions with specific molecular targets. It may modulate enzyme activity or receptor binding, leading to therapeutic effects. Interaction studies are ongoing to elucidate the binding affinities to enzymes or receptors and assess potential inhibitory effects on disease-related pathways.

Comparative Analysis of Similar Compounds

The following table compares 2-(1-benzothiophen-7-YL)ethan-1-amine with structurally related compounds:

| Property | 2-(1-Benzothiophen-7-YL)ethan-1-amine | 2-(1-Benzothiophen-3-YL)ethan-1-amine | 1-(1-Benzothiophen-2-YL)ethan-1-amines |

|---|---|---|---|

| Molecular Formula | CHNS | CHNS | CHNS |

| Biological Activity | Antimicrobial, Anticancer | Antimicrobial | Anticancer |

| Synthesis Complexity | Moderate | Moderate | High |

| Unique Features | Specific reactivity due to position | Different reactivity patterns | Varies based on substituents |

Antimicrobial Studies

A study demonstrated that 2-(1-benzothiophen-7-YL)ethan-1-amine exhibited significant antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were found to be in the low micromolar range, indicating strong efficacy.

Anticancer Studies

In vitro tests revealed that this compound could inhibit the proliferation of cancer cell lines at concentrations around 10 µM. For instance:

- A549 Cell Line : IC50 values were measured, showing effective inhibition of cell growth.

Ongoing Research

Current research is focused on optimizing the synthesis processes and exploring the pharmacokinetics and pharmacodynamics of this compound. Studies are also assessing its safety profile in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.